1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea
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Overview
Description
1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea is an organic compound that features a unique combination of a pyrrolidine ring and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The phenyl groups are introduced via substitution reactions, often using halogenated precursors and nucleophilic aromatic substitution.
Urea Formation: The final step involves the reaction of the substituted pyrrolidine with isocyanates or carbamoyl chlorides to form the urea linkage.
Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes for large-scale operations, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the phenyl groups or the urea linkage, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under conditions such as reflux or microwave irradiation.
Major Products: The major products of these reactions depend on the specific conditions and reagents used but can include N-oxides, amines, and various substituted derivatives.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It may be used in the synthesis of polymers or as a building block for advanced materials.
Biology and Medicine:
Biochemistry: It can be used as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.
Industry:
Agriculture: The compound may be explored as a pesticide or herbicide due to its potential biological activity.
Manufacturing: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
- 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-phenyl-3-(4-methylphenyl)urea
- 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-phenylurea
- 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)-3-phenylurea
Uniqueness: 1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea is unique due to the specific combination of its substituents, which can influence its chemical reactivity, biological activity, and physical properties. This uniqueness makes it a valuable compound for targeted research and application development.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethylphenyl)-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-16-8-12-18(13-9-16)23(19-5-4-14-21-19)20(24)22-17-10-6-15(2)7-11-17/h6-13H,3-5,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JABBYPUUTJZJPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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